molecular formula C14H20O2 B14826213 2-Cyclopropoxy-1-ethyl-3-isopropoxybenzene

2-Cyclopropoxy-1-ethyl-3-isopropoxybenzene

Cat. No.: B14826213
M. Wt: 220.31 g/mol
InChI Key: NCARCBZADMFNFB-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-1-ethyl-3-isopropoxybenzene is an organic compound with the molecular formula C14H20O2 It is a derivative of benzene, featuring both cyclopropoxy and isopropoxy functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-1-ethyl-3-isopropoxybenzene typically involves the following steps:

    Formation of the Benzene Derivative: The starting material, a benzene derivative, undergoes electrophilic aromatic substitution to introduce the ethyl and isopropoxy groups onto the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by cyclopropanation using efficient and scalable methods. The choice of reagents and conditions would be optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-1-ethyl-3-isopropoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the cyclopropane ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, hydroxylated derivatives.

Scientific Research Applications

2-Cyclopropoxy-1-ethyl-3-isopropoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-1-ethyl-3-isopropoxybenzene involves its interaction with molecular targets through its functional groups. The cyclopropoxy and isopropoxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-1-ethyl-3-isopropoxybenzene is unique due to the presence of both cyclopropoxy and isopropoxy groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-cyclopropyloxy-1-ethyl-3-propan-2-yloxybenzene

InChI

InChI=1S/C14H20O2/c1-4-11-6-5-7-13(15-10(2)3)14(11)16-12-8-9-12/h5-7,10,12H,4,8-9H2,1-3H3

InChI Key

NCARCBZADMFNFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC(C)C)OC2CC2

Origin of Product

United States

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